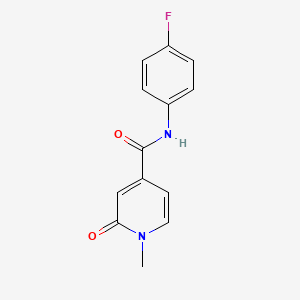![molecular formula C12H18N4O4S B6628800 N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide, also known as Compound A, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mecanismo De Acción
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and eventual cell death. PARP inhibition has also been shown to enhance the effectiveness of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has been shown to have other biochemical and physiological effects. PARP inhibition has been linked to the modulation of inflammation and immune response, as well as the regulation of glucose metabolism. N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A is a valuable tool for studying the role of PARP in DNA repair and cancer biology. Its potency and selectivity make it a useful inhibitor for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A and PARP inhibition. One area of interest is the development of combination therapies with other cancer treatments, such as immunotherapy and targeted therapies. Another area of focus is the identification of biomarkers to predict response to PARP inhibition. Additionally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
Conclusion:
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A is a potent and selective PARP inhibitor with promising potential as a cancer therapeutic agent. Its mechanism of action and biochemical effects make it a valuable tool for studying DNA repair and cancer biology. Ongoing research will continue to explore the applications and limitations of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A and PARP inhibition in cancer treatment and other areas of biomedical research.
Métodos De Síntesis
The synthesis of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A involves several steps, starting with the reaction of 6-oxo-1H-pyridazine-3-carbonyl chloride with piperidine to form the intermediate 1-(6-oxo-1H-pyridazine-3-carbonyl)piperidine. This intermediate is then reacted with N-[(methylsulfonyl)oxy]methanesulfonamide to form N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A. The synthesis of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has been optimized to produce high yields and purity for use in scientific research.
Aplicaciones Científicas De Investigación
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has been extensively studied for its potential as a cancer therapeutic agent. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-deficient cancers. In preclinical studies, N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A has demonstrated potent activity against various cancer cell lines, including breast, ovarian, and prostate cancers. Clinical trials are ongoing to evaluate the safety and efficacy of N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide A in cancer patients.
Propiedades
IUPAC Name |
N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-21(19,20)13-8-9-4-2-3-7-16(9)12(18)10-5-6-11(17)15-14-10/h5-6,9,13H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWIAFBWBXOKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)



![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)


